molecular formula C20H12O2 B1671815 9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione CAS No. 3519-82-2

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

Cat. No.: B1671815
CAS No.: 3519-82-2
M. Wt: 284.3 g/mol
InChI Key: GCHPUOHXXCNSQL-UHFFFAOYSA-N
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Description

This compound is composed of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core . Its distinctive structure makes it an interesting subject of study in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the catalytic dehydrocyclization of 3-methyl-4-dimethylphenylsilylpyridine and 3-methyl-4-methyldiphenylsilylpyridine, which are obtained from β-picoline and dimethylphenylchlorosilane or methyldiphenylchlorosilane, respectively . The reaction is carried out in the presence of a suitable catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroquinones and other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Immunology

Inhibition of NFAT Signaling : The compound has been shown to effectively inhibit NFAT activation in T cells. This property makes it a valuable tool for studying T cell activation and differentiation processes . Research indicates that it can prevent the production of pro-inflammatory cytokines, which are crucial in various autoimmune diseases.

Potential Therapeutic Uses : Due to its ability to modulate immune responses, this compound is being explored for therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases. Its selective inhibition of NFAT signaling without affecting calcineurin activity distinguishes it from other immunosuppressive agents like cyclosporine A and FK506 .

Oncology

Antitumor Activity : The compound has been identified as a lead antitumor agent due to its ability to inhibit DNA synthesis and induce DNA cleavage in cancer cells. Studies have shown that various substituted derivatives exhibit potent cytotoxic activities against tumor cells by disrupting cellular transport mechanisms for nucleosides and inducing apoptosis through DNA fragmentation .

Case Studies :

  • In a study involving substituted 9,10-dihydro compounds, several lead antitumor compounds were identified that demonstrated significant cytotoxicity against cancer cell lines. These compounds showed enhanced activity compared to traditional anthracycline antibiotics by blocking nucleoside transport mechanisms .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
ImmunologyNFAT InhibitionBlocks dephosphorylation and nuclear import of NFAT
OncologyAntitumor AgentInduces DNA cleavage and inhibits nucleoside transport

Mechanism of Action

The mechanism by which 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. For example, its derivatives can act as hydroboration reagents for terminal alkynes, where the paddle-wheel structure stabilizes the reactive intermediates . The compound’s unique structure allows it to participate in various chemical transformations, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-9,10-diboraanthracene
  • 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide
  • 9,10-Dihydro-9-sila-3-azaanthracene

Uniqueness

Compared to similar compounds, 9,10-Dihydro-9,10[1’,2’]-benzenoanthracene-1,4-dione stands out due to its unique paddlewheel structure and the resulting chemical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest .

Biological Activity

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione, also known as NFAT Activation Inhibitor III, is a compound that has garnered attention in biomedical research due to its role in inhibiting the nuclear factor of activated T cells (NFAT) signaling pathway. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H12_{12}O2_2
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 3519-82-2
  • Solubility : Soluble in DMSO
  • Appearance : Light yellow to yellow solid

The primary mechanism through which this compound exerts its biological effects is by inhibiting calcineurin, a phosphatase that dephosphorylates NFAT. The binding affinity to calcineurin is characterized by a dissociation constant (Kd_d) of approximately 0.8 μM. By preventing NFAT dephosphorylation and subsequent nuclear import in T cells stimulated by ionomycin, this compound effectively blocks the expression of cytokine mRNAs induced by phorbol esters and ionomycin stimulation .

Antitumor Activity

Research indicates that various substituted derivatives of 9,10-dihydro-9,10[1',2']-benzenoanthracene have demonstrated significant antitumor properties. Notably:

  • Lead Compounds : Among the derivatives tested, several compounds exhibited antileukemic activities in vitro against daunorubicin-resistant tumor cell lines.
  • Mechanism : These compounds inhibit DNA synthesis and induce DNA fragmentation through apoptosis pathways involving caspase and endonuclease activation. For instance, the compound TT24 showed IC50_{50} values comparable to daunorubicin against L1210 tumor cells .

Inhibition of NFAT Signaling

The inhibition of NFAT signaling has implications for various immune responses:

  • Cytokine Production : Inhibition of NFAT leads to reduced production of pro-inflammatory cytokines in activated T cells. This suggests potential applications in treating autoimmune diseases where NFAT signaling is dysregulated.

Study on Antitumor Activity

A study examined the efficacy of various triptycene derivatives related to 9,10-dihydro-9,10[1',2']-benzenoanthracene in inducing apoptosis in cancer cells. The findings revealed that:

  • TT24 Compound : Induced DNA cleavage in a concentration-dependent manner with similar potency to daunorubicin after 24 hours of exposure.
  • Mechanistic Insights : The study highlighted that the apoptotic effect was inhibited by specific inhibitors of transcription and translation processes, indicating a complex interplay between drug action and cellular machinery .

Data Table: Summary of Biological Activities

CompoundBiological ActivityIC50 (nM)Mechanism
TT24Antileukemic activity48DNA cleavage and apoptosis
DaunorubicinStandard chemotherapy agent25DNA synthesis inhibition
NFAT Inhibitor IIICytokine expression inhibition0.8 μMCalcineurin inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione derivatives, and how can their purity be validated?

  • Methodology : A one-pot synthesis involves heating 1,4-dimethoxyanthracene with methoxyhydroquinone, silver oxide (Ag₂O), and zinc iodide (ZnI₂) in toluene under reflux. Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) yields derivatives such as 2,5,8-trimethoxy-substituted analogs. Purity validation requires HPLC (≥95% purity) or ¹H/¹³C NMR for structural confirmation .
  • Key Validation : Monitor reaction progress using TLC and confirm regioselectivity in brominated derivatives via single-crystal X-ray diffraction .

Q. How should researchers handle solubility challenges when preparing stock solutions for in vitro studies?

  • Protocol : The compound is soluble in DMSO up to 25 mM. To avoid precipitation, pre-warm DMSO to 37°C, vortex for 30 seconds, and sonicate for 5 minutes. Filter-sterilize using a 0.22 µm membrane. Store aliquots at room temperature (RT) in anhydrous conditions to prevent hydrolysis .
  • Critical Note : Avoid aqueous buffers for stock preparation due to limited solubility; dilute working concentrations to ≤40 µM in cell culture media to maintain activity .

Q. What experimental approaches confirm selective inhibition of calcineurin-NFAT interactions without off-target effects?

  • Assay Design :

Phosphatase Activity : Compare NFAT dephosphorylation (using radiolabeled ³²P-NFAT peptide) to control substrates like RII phosphopeptide. INCA-6 shows no inhibition of RII dephosphorylation, confirming selectivity .

Nuclear Import Blockade : Use immunofluorescence to track NFAT-GFP translocation in T-cells; INCA-6 (40 µM) blocks nuclear import without affecting AP-1 or NF-κB pathways .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence redox behavior, and what techniques quantify these effects?

  • Electrochemical Analysis : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals two reduction waves. Electron-donating groups (e.g., -OCH₃) lower the first half-wave potential (E₁/₂) by stabilizing the semiquinone radical anion. Correlate E₁/₂ with Hammett σ⁺ values and DFT-calculated LUMO energies .
  • Example : Methoxy-substituted derivatives exhibit E₁/₂ shifts of -50 mV compared to methyl groups due to enhanced electron donation .

Q. What mechanistic insights explain intramolecular charge-transfer (CT) interactions in photochemical studies?

  • Spectroscopic Evidence : UV-Vis spectra in polar solvents (e.g., DMF) show CT bands (λₐᵦₛ ≈ 450 nm) absent in non-polar solvents. Substituent effects follow Brown’s σ⁺ correlations, with electron donors (e.g., -NMe₂) red-shifting CT bands by 30 nm. Extended Hückel calculations confirm charge redistribution from the benzene bridge to the quinone moiety upon excitation .
  • Quenching Studies : Anthracene quenches the triplet state (³Q*) with Stern-Volmer constants (K_SV) dependent on substituent electron density. Methoxy groups reduce ³Q* lifetime (τ) by 40% compared to chloro substituents .

Q. How can structure-activity relationship (SAR) studies optimize antimalarial/anticancer potency?

  • Design Strategy :

Bromination/Amination : Regioselective bromination (N-bromosuccinimide) at position 2 enables amine substitution (e.g., tert-butyl 3-aminopropanoate), enhancing DNA intercalation. IC₅₀ values for L1210 leukemia cells range 0.11–0.27 µM .

Bioactivity Testing : Evaluate Plasmodium falciparum 3D7 inhibition (IC₅₀ = 4.7–8.0 µM) and cytotoxicity in primary human cells (e.g., PBMCs) to assess selectivity .

  • SAR Insight : Bulky substituents (e.g., tert-butyl) improve membrane permeability but reduce aqueous solubility, requiring formulation optimization .

Properties

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUOHXXCNSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282457
Record name INCA-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3519-82-2
Record name 9,10-Dihydro-9,10[1′,2′]-benzenoanthracene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3519-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25996
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003519822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25996
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name INCA-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione
9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione

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